-Chloro-4-fluorobenzaldehyde is a useful intermediate in organic synthesis. Its specific halogenated structure makes it a valuable building block for the creation of more complex molecules. Research has explored various methods for its synthesis, including:
These are just two examples, and researchers continue to explore new and improved methods for synthesizing 3-chloro-4-fluorobenzaldehyde.
The presence of the chlorine and fluorine substituents makes 3-chloro-4-fluorobenzaldehyde a promising candidate for developing new pharmaceuticals. Research has investigated its potential use in:
3-Chloro-4-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C₇H₄ClFO and a molecular weight of 158.56 g/mol. It is characterized by the presence of a chloro and a fluoro substituent on the benzene ring, positioned at the 3 and 4 positions, respectively. This compound is notable for its utility in various chemical syntheses and potential applications in pharmaceuticals and agrochemicals .
There is no known specific mechanism of action associated with 3-chloro-4-fluorobenzaldehyde. It is primarily used as a starting material for further synthesis and does not possess any inherent biological activity on its own.
As with most chemicals, it is advisable to handle 3-chloro-4-fluorobenzaldehyde with proper safety precautions. Specific data on its toxicity is unavailable, but general safety principles for handling aromatic aldehydes should be followed. These include:
The compound has been synthesized using trichloroisocyanuric acid in a reaction that yields approximately 80% under mild conditions .
The synthesis of 3-Chloro-4-fluorobenzaldehyde has been documented through several methods:
3-Chloro-4-fluorobenzaldehyde finds applications in various fields:
Several compounds share structural similarities with 3-Chloro-4-fluorobenzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-4-fluorobenzaldehyde | C₇H₄ClFO | Different positioning of chloro and fluoro groups |
4-Fluorobenzaldehyde | C₇H₅FO | Lacks chlorine; simpler structure |
Chlorobenzaldehyde | C₇H₅ClO | No fluorine; used in various organic syntheses |
Each compound exhibits unique reactivity profiles and potential applications, making them valuable in different contexts. The presence of both chlorine and fluorine in 3-Chloro-4-fluorobenzaldehyde enhances its chemical versatility compared to its analogs .
Irritant